molecular formula C18H19NO6 B14958646 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine

Cat. No.: B14958646
M. Wt: 345.3 g/mol
InChI Key: BVWZHAGAAZSCLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine typically involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine is unique due to its specific structural features and the presence of the glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetic acid

InChI

InChI=1S/C18H19NO6/c1-10(17(22)19-9-16(20)21)24-11-6-7-13-12-4-2-3-5-14(12)18(23)25-15(13)8-11/h6-8,10H,2-5,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

BVWZHAGAAZSCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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